molecular formula C12H8F3NO2S B13685256 Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

Cat. No.: B13685256
M. Wt: 287.26 g/mol
InChI Key: RYONFDJYJZFEKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a trifluorophenyl group at the 2-position and an ethyl ester group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate typically involves the condensation of 2,4,6-trifluoroaniline with ethyl 2-bromo-2-thiazoline-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

ethyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H8F3NO2S/c1-2-18-12(17)9-5-19-11(16-9)10-7(14)3-6(13)4-8(10)15/h3-5H,2H2,1H3

InChI Key

RYONFDJYJZFEKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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